Cas no 2228384-81-2 (ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate)

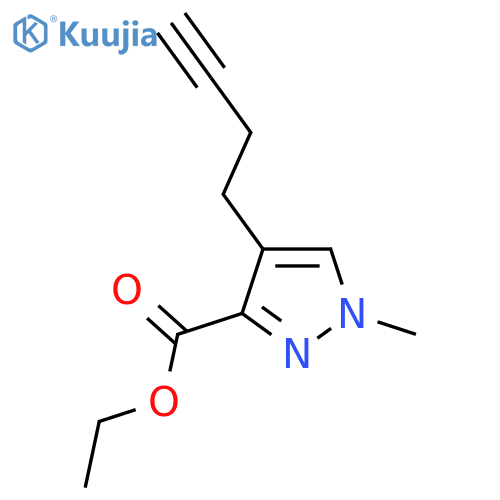

2228384-81-2 structure

商品名:ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate

- 2228384-81-2

- EN300-1778440

-

- インチ: 1S/C11H14N2O2/c1-4-6-7-9-8-13(3)12-10(9)11(14)15-5-2/h1,8H,5-7H2,2-3H3

- InChIKey: FPIOWTPKIKTMIK-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C(=CN(C)N=1)CCC#C)=O

計算された属性

- せいみつぶんしりょう: 206.105527694g/mol

- どういたいしつりょう: 206.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 44.1Ų

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1778440-0.05g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 0.05g |

$1573.0 | 2023-09-20 | ||

| Enamine | EN300-1778440-0.5g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 0.5g |

$1797.0 | 2023-09-20 | ||

| Enamine | EN300-1778440-10.0g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 10g |

$8049.0 | 2023-06-03 | ||

| Enamine | EN300-1778440-2.5g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 2.5g |

$3670.0 | 2023-09-20 | ||

| Enamine | EN300-1778440-10g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 10g |

$8049.0 | 2023-09-20 | ||

| Enamine | EN300-1778440-0.25g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 0.25g |

$1723.0 | 2023-09-20 | ||

| Enamine | EN300-1778440-1.0g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 1g |

$1872.0 | 2023-06-03 | ||

| Enamine | EN300-1778440-5g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 5g |

$5429.0 | 2023-09-20 | ||

| Enamine | EN300-1778440-0.1g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 0.1g |

$1648.0 | 2023-09-20 | ||

| Enamine | EN300-1778440-1g |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate |

2228384-81-2 | 1g |

$1872.0 | 2023-09-20 |

ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2228384-81-2 (ethyl 4-(but-3-yn-1-yl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量